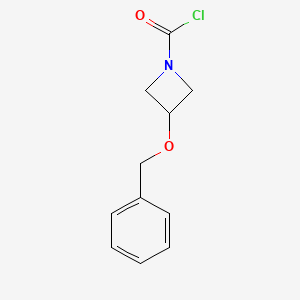![molecular formula C12H10FNO3S B2474599 2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 929972-42-9](/img/structure/B2474599.png)
2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid” is a specialty product for proteomics research . It has a molecular formula of C12H10FNO3S and a molecular weight of 267.28 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC1=C(SC(=N1)COC2=CC=C(C=C2)F)C(=O)O . This indicates that the compound contains a fluorophenoxy group attached to a thiazole ring, which is further connected to a carboxylic acid group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Fluorescence Spectroscopy and Metal Detection
Research has explored the use of phenyl-2-thiazoline fluorophores, which are structurally similar to 2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid, for selective aluminum (Al3+) detection. These compounds show potential in studying intracellular Al3+, exhibiting substantial UV–visible absorbance changes and fluorescence upon coordination with Al3+ (Lambert et al., 2000).
Synthesis and Chemical Transformations
The compound has been involved in chemical transformations, such as the synthesis of (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, which demonstrates its versatility in organic synthesis (Žugelj et al., 2009).
Pharmaceutical Research
In the realm of pharmaceutical research, similar thiazole compounds have been synthesized and evaluated for potential anticancer properties. For example, a study on 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters revealed significant antiproliferative effects against breast cancer cell lines (Karthikeyan et al., 2017).
Biological Applications and Imaging
Thiazole derivatives, including 2-acetylthiazole-4-carboxylic acid, have been identified as widely distributed in various organisms, suggesting their potential as a coenzyme in biological systems (White, 1990). Additionally, thiazole-based fluorogenic chemosensors have been developed for Al3+ detection, with applications in living cell imaging (Ye et al., 2014).
Crystallography and Molecular Structure Analysis
Studies in crystallography have reported on the synthesis and structure of related thiazole-carboxylic acid derivatives, contributing to our understanding of molecular interactions and structural properties (Kennedy et al., 1999).
properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-7-11(12(15)16)18-10(14-7)6-17-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJYRUIRDKGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)




![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)


![7-Methoxyspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B2474537.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2474538.png)